molecular formula C24H18ClN3 B2463908 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-52-3

8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2463908
CAS RN: 901263-52-3
M. Wt: 383.88
InChI Key: MEFLLCFRCJZGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . The specific compound you’re asking about has additional phenyl and pyrazolo groups attached, making it a more complex structure.


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple aromatic rings including a quinoline and a pyrazolo group. The molecular formula of this compound is C25H20ClN3.

Mechanism of Action

The mechanism of action of 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, studies have shown that it may act by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. It has also been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of chronic inflammation. This compound has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective compound for further research.

Advantages and Limitations for Lab Experiments

8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several advantages for lab experiments. It is a well-defined compound that can be synthesized with high purity and yield. It has been extensively studied for its potential therapeutic applications, making it a promising compound for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, its low solubility in water may limit its bioavailability in vivo.

Future Directions

There are several future directions for research on 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline. One area of research is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another area of research is to explore its potential as a treatment for viral infections, such as hepatitis C. Additionally, this compound may have potential as a drug delivery agent, as it has been shown to accumulate in tumor cells. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multistep process that involves the condensation of 4-chloroaniline and 3,4-dimethylbenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with phenylhydrazine to form this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for further research.

Scientific Research Applications

8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.

Safety and Hazards

The safety data sheet for a related compound, 3,4-Dimethylphenyl isocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

8-chloro-1-(3,4-dimethylphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-8-10-19(12-16(15)2)28-24-20-13-18(25)9-11-22(20)26-14-21(24)23(27-28)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFLLCFRCJZGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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